

A Comparative Guide to the Spectroscopic Data of (-)-Dihydrocarveol Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Dihydrocarveol

Cat. No.: B3028896

[Get Quote](#)

This guide provides a comprehensive comparison of the spectroscopic data for the four stereoisomers of **(-)-Dihydrocarveol**: **(-)-dihydrocarveol**, **(-)-neodihydrocarveol**, **(-)-isodihydrocarveol**, and **(-)-neoisodihydrocarveol**. These compounds are common products of the reduction of **(-)-carvone**, a natural product found in essential oils. The differentiation of these isomers is crucial for researchers in natural product chemistry, stereoselective synthesis, and drug development. This guide presents key spectroscopic data in a clear, comparative format and includes detailed experimental protocols for data acquisition.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the four isomers of **(-)-Dihydrocarveol**. This data is essential for the identification and characterization of these closely related compounds.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Proton	(-)- Dihydrocarveo l	(-)- Neodihydrocar veol	(-)- Isodihydrocarv eol	(-)- Neoisodihydro carveol
H-1	~3.85 (m)	~4.00 (br s)	~3.45 (td)	~3.90 (m)
H-2	~1.60 (m)	~1.75 (m)	~1.90 (m)	~1.55 (m)
H-3ax	~1.30 (m)	~1.40 (m)	~1.25 (m)	~1.20 (m)
H-3eq	~2.10 (m)	~2.00 (m)	~2.15 (m)	~2.05 (m)
H-4	~2.05 (m)	~2.15 (m)	~2.25 (m)	~2.10 (m)
H-5ax	~1.45 (m)	~1.55 (m)	~1.35 (m)	~1.40 (m)
H-5eq	~1.95 (m)	~1.85 (m)	~2.00 (m)	~1.90 (m)
H-7 (CH ₃)	~0.95 (d)	~0.98 (d)	~1.02 (d)	~0.92 (d)
H-9 (CH ₂ =)	~4.70 (s), ~4.72 (s)	~4.75 (s), ~4.77 (s)	~4.68 (s), ~4.70 (s)	~4.73 (s), ~4.75 (s)
H-10 (CH ₃)	~1.75 (s)	~1.78 (s)	~1.72 (s)	~1.76 (s)

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Multiplicity is denoted as s (singlet), d (doublet), td (triplet of doublets), m (multiplet), and br s (broad singlet).

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon	(-)- Dihydrocarveo l	(-)- Neodihydrocar veol	(-)- Isodihydrocarv eol	(-)- Neoisodihydro carveol
C-1	~71.0	~67.0	~76.0	~73.0
C-2	~42.0	~38.0	~45.0	~40.0
C-3	~35.0	~31.0	~36.0	~33.0
C-4	~41.0	~44.0	~40.0	~42.0
C-5	~28.0	~25.0	~30.0	~27.0
C-6	~31.0	~34.0	~32.0	~35.0
C-7 (CH ₃)	~18.0	~21.0	~19.0	~17.0
C-8	~148.0	~150.0	~147.0	~149.0
C-9 (=CH ₂)	~109.0	~108.0	~110.0	~109.5
C-10 (CH ₃)	~22.0	~23.0	~21.5	~22.5

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Table 3: Infrared (IR) Spectroscopic Data (Key Absorptions in cm⁻¹)

Functional Group	(-)-Dihydrocarveol	(-)-Neodihydrocarveol	(-)-Isodihydrocarveol	(-)-Neoisodihydrocarveol
O-H stretch (alcohol)	~3350 (broad)	~3380 (broad)	~3400 (broad)	~3360 (broad)
C-H stretch (sp ³)	~2850-2960	~2860-2970	~2855-2965	~2850-2960
C=C stretch (alkene)	~1645	~1640	~1650	~1642
=C-H bend (alkene)	~890	~885	~895	~888
C-O stretch (alcohol)	~1030	~1050	~1020	~1040

Table 4: Mass Spectrometry (MS) Data (Key Fragment Ions m/z)

Isomer	Molecular Ion (M ⁺)	Key Fragment Ions
(-)-Dihydrocarveol	154	139, 121, 109, 95, 81, 67
(-)-Neodihydrocarveol	154	139, 121, 109, 95, 81, 67
(-)-Isodihydrocarveol	154	139, 121, 109, 95, 81, 67
(-)-Neoisodihydrocarveol	154	139, 121, 109, 95, 81, 67

Note: The electron ionization mass spectra of these isomers are very similar, making differentiation by MS alone challenging. Fragmentation patterns primarily involve the loss of a methyl group (M-15), a water molecule (M-18), and rearrangements of the cyclohexanol ring.

Experimental Protocols

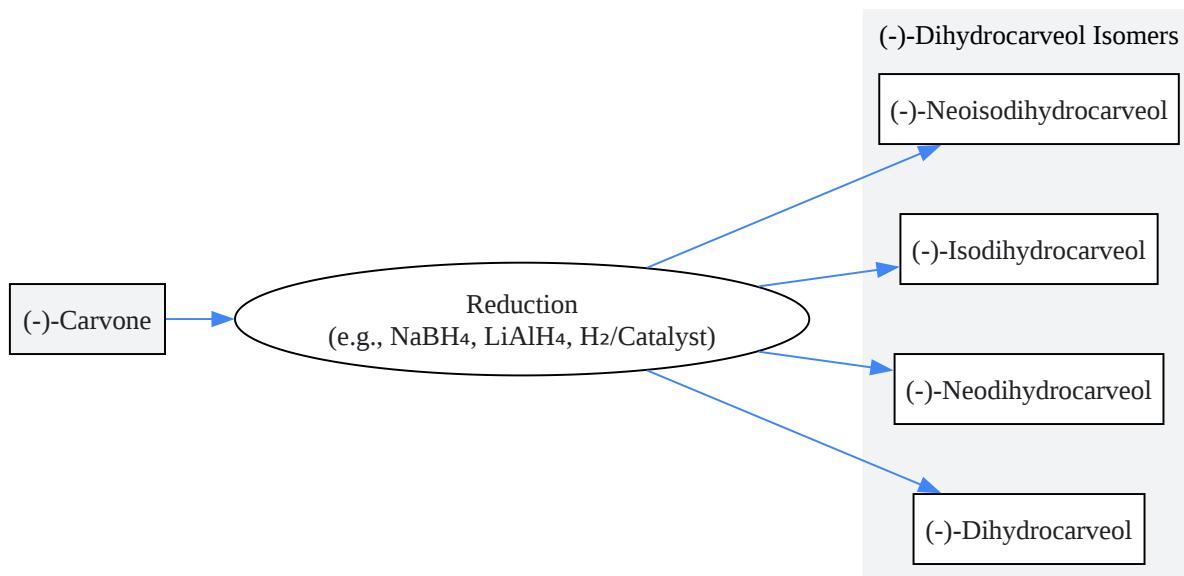
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the purified dihydrocarveol isomer was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.
- ^1H NMR Parameters:
 - Number of scans: 16-64
 - Spectral width: -2 to 12 ppm
 - Pulse width: 30-45 degrees
 - Relaxation delay: 1-2 seconds
- ^{13}C NMR Parameters:
 - Number of scans: 1024-4096
 - Spectral width: 0 to 220 ppm
 - Pulse program: Proton-decoupled
 - Relaxation delay: 2-5 seconds

Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Instrumentation: IR spectra were recorded on a Fourier-Transform Infrared (FTIR) spectrometer.
- Parameters:


- Number of scans: 16-32
- Resolution: 4 cm⁻¹
- Spectral range: 4000-400 cm⁻¹

Mass Spectrometry (MS)

- Instrumentation: Mass spectra were obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
- Gas Chromatography (GC) Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
 - Carrier gas: Helium at a constant flow rate of 1 mL/min.
 - Injector temperature: 250 °C.
 - Oven temperature program: Initial temperature of 60 °C held for 2 minutes, then ramped to 240 °C at a rate of 10 °C/min.
- Mass Spectrometry (MS) Conditions:
 - Ionization mode: Electron Ionization (EI) at 70 eV.
 - Mass range: m/z 40-400.
 - Ion source temperature: 230 °C.
 - Quadrupole temperature: 150 °C.

Synthesis and Isomeric Relationship

The four **(-)-dihydrocarveol** isomers are typically synthesized via the reduction of **(-)-carvone**. The stereochemical outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions, leading to different ratios of the diastereomeric products.

[Click to download full resolution via product page](#)

Caption: Synthetic relationship of **(-)-Dihydrocarveol** isomers from **(-)-Carvone**.

- To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Data of **(-)-Dihydrocarveol Isomers**]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3028896#spectroscopic-data-for-dihydrocarveol-isomers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com